molecular formula C15H26O3Si B168316 tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane CAS No. 118736-04-2

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane

Cat. No.: B168316
CAS No.: 118736-04-2
M. Wt: 282.45 g/mol
InChI Key: DGWQQAQYHUNLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane can be compared with other similar compounds such as:

  • tert-Butyldimethylsilyloxybenzene
  • tert-Butyldimethylsilyloxybenzaldehyde dimethyl acetal

These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific combination of tert-butyl and dimethoxymethyl groups, which confer distinct chemical properties and applications .

Properties

IUPAC Name

tert-butyl-[4-(dimethoxymethyl)phenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-13-10-8-12(9-11-13)14(16-4)17-5/h8-11,14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWQQAQYHUNLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464504
Record name tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118736-04-2
Record name tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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